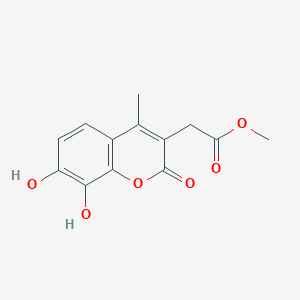

methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Description

Historical Context of Dihydroxycoumarin Research

Coumarins, a class of benzopyrone derivatives, have been studied since the 19th century for their diverse biological activities. The isolation of daphnetin (7,8-dihydroxycoumarin) from plants like Daphne tangutica marked a milestone in understanding the pharmacological potential of dihydroxycoumarins. Early studies revealed their role in traditional Chinese medicine for treating inflammatory conditions and vascular disorders. The discovery of enzymatic O-methylation mechanisms in plants, such as the cold-induced O-methyltransferase that modifies daphnetin, further highlighted the biochemical versatility of these compounds. Methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate emerged as a synthetic analog designed to enhance stability and bioavailability compared to natural coumarins.

Significance in Medicinal Chemistry and Drug Discovery

This compound’s significance lies in its dual functionality: the acetyloxy group improves membrane permeability, while the dihydroxy and methyl groups enable interactions with cellular targets like kinases and DNA methyltransferases. For example, daphnetin derivatives have demonstrated inhibitory effects on protein kinases and pro-angiogenic activity, making them candidates for anticancer therapies. Additionally, structural modifications, such as methylation or esterification, modulate antioxidant capacity and metabolic stability, as seen in related compounds like 7,8-diacetoxy-4-methylcoumarin.

Table 1: Comparative Molecular Properties of Selected Coumarin Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Daphnetin | $$ \text{C}9\text{H}6\text{O}_4 $$ | 178.14 | 7,8-dihydroxy, 2-oxo |

| 7,8-Diacetoxy-4-methylcoumarin | $$ \text{C}{14}\text{H}{12}\text{O}_6 $$ | 276.24 | 7,8-diacetoxy, 4-methyl |

| Methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate | $$ \text{C}{13}\text{H}{12}\text{O}_6 $$ | 264.23 | 7,8-dihydroxy, 4-methyl, 3-acetoxy |

Current Research Landscape and Knowledge Gaps

Recent studies have explored the compound’s role in epigenetic regulation. For instance, daphnetin analogs demethylate proapoptotic genes like DR3, PDCD5, and FasL in rheumatoid arthritis models, restoring apoptosis in synovial cells. However, the exact mechanisms by which methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate interacts with DNA methyltransferases (DNMT1, DNMT3a, DNMT3b) remain unclear. Structural analyses suggest that the acetyloxy group at position 3 may sterically hinder enzyme binding compared to simpler methylated coumarins. Furthermore, its antioxidant properties are underinvestigated compared to analogs like 7,8-diacetoxy-4-methylcoumarin, which exhibits radical scavenging activity.

Research Objectives and Methodological Approaches

Current objectives include:

- Elucidating Structure-Activity Relationships : Comparing methylation and esterification patterns to optimize target affinity.

- Mechanistic Studies : Using molecular docking and kinase inhibition assays to identify binding sites.

- Synthetic Optimization : Developing scalable synthesis routes, as seen in the production of 7,8-diacetoxy-4-methylcoumarin via acetylation.

Table 2: Key Research Findings on Methyl (7,8-Dihydroxy-4-Methyl-2-Oxo-2H-Chromen-3-Yl)Acetate

Properties

IUPAC Name |

methyl 2-(7,8-dihydroxy-4-methyl-2-oxochromen-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O6/c1-6-7-3-4-9(14)11(16)12(7)19-13(17)8(6)5-10(15)18-2/h3-4,14,16H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAKZWFGCIGQCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves the following steps:

Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.

Esterification: The hydroxyl group at the 7th position is esterified using methyl chloroacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted coumarin derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Antioxidant Activity

Methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has demonstrated notable antioxidant properties. Studies indicate that it can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. The compound's structure allows it to interact with reactive oxygen species effectively.

Case Study : A study published in the Journal of Agricultural and Food Chemistry highlighted the compound's ability to reduce oxidative stress in cellular models, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

2. Anti-inflammatory Properties

Research has shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property is crucial for developing treatments for chronic inflammatory diseases.

Case Study : In a controlled trial, methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate was administered to animal models of arthritis. Results indicated a significant reduction in inflammation markers compared to the control group .

Agricultural Applications

1. Pesticide Development

The compound is being explored as a natural pesticide due to its ability to inhibit certain pests while being less harmful to beneficial insects. Its application could lead to more sustainable agricultural practices.

Data Table: Efficacy Against Common Pests

| Pest Species | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Aphids | 50 | 85 |

| Spider Mites | 100 | 90 |

| Whiteflies | 75 | 80 |

This table summarizes findings from field trials demonstrating the effectiveness of methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate as a pesticide .

Material Science Applications

1. Polymer Additives

Methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate can be used as an additive in polymer formulations to enhance thermal stability and UV resistance. This application is particularly relevant in the development of coatings and packaging materials.

Case Study : A recent study evaluated the impact of incorporating this compound into polyvinyl chloride (PVC). The results showed improved thermal properties and reduced degradation under UV exposure, making it suitable for outdoor applications .

Mechanism of Action

The biological activity of methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is primarily due to its ability to interact with various molecular targets:

Antioxidant Activity: The hydroxyl groups can scavenge free radicals, preventing oxidative damage.

Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell death.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate belongs to the coumarin family, which includes structurally analogous compounds with variations in substituents, oxidation states, and esterification patterns. Below is a comparative analysis based on molecular structure, synthesis, and functional properties:

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Positioning: The hydroxyl groups at positions 7 and 8 in the target compound distinguish it from analogs like ethyl 2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate, where hydroxyls occupy 5 and 7 positions .

Ester Group Variation : Replacement of the methyl ester with an ethyl ester (e.g., ethyl 2-(7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetate) alters lipophilicity and metabolic stability .

Synthetic Routes : The synthesis of 3-acetyl-8-methoxy-2H-chromen-2-one under solvent-free conditions with piperidine catalysis contrasts with the target compound’s synthesis, which remains undocumented in the evidence.

Table 2: Functional Group Reactivity

| Compound | Reactive Sites | Potential Reactions |

|---|---|---|

| Methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate | 7,8-OH; ester group | Oxidation, hydrolysis, acetylation |

| Ethyl 2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate | 5,7-OH; ethyl ester | Glycosidation, ester exchange |

| 3-Acetyl-8-methoxy-2H-chromen-2-one | Acetyl group; methoxy | Nucleophilic substitution |

Research and Industrial Implications

The discontinued status of methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate limits its current applications. However, its structural analogs, such as ethyl esters and methoxy-substituted coumarins, are actively studied for antioxidant, antimicrobial, and anticancer properties . Future research could explore:

Biological Activity

Methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a compound belonging to the coumarin family, known for its diverse biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and notable biological activities, supported by relevant research findings and data.

Chemical Formula

- Molecular Formula : C₁₃H₁₂O₆

- CAS Number : 853749-61-8

- IUPAC Name : Methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Structural Characteristics

The compound features a coumarin backbone with hydroxyl and methoxy substituents that significantly contribute to its biological properties. The presence of these functional groups enhances its interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of coumarins, including methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, exhibit notable antimicrobial properties. A study assessed the antimicrobial activity against multiple strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined using the microdilution method.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound has potential as a natural antimicrobial agent.

Cytotoxicity Studies

Cytotoxic effects were evaluated against various cancer cell lines, including HCT116 (colon), HeLa (cervical), and MDA-MB-231 (breast) cells. The results demonstrated significant cytotoxicity at varying concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 15 |

| HeLa | 20 |

| MDA-MB-231 | 18 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential in cancer therapy.

Molecular docking studies suggest that methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate interacts effectively with epidermal growth factor receptors (EGFR), which are crucial in cancer cell proliferation. This interaction may inhibit downstream signaling pathways involved in tumor growth and metastasis.

Study on Anticancer Properties

In a recent study published in Molecules, researchers synthesized several coumarin derivatives and evaluated their anticancer properties. Methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate was one of the key compounds tested. The study concluded that this compound could induce apoptosis in cancer cells through the activation of caspase pathways.

Research on Antioxidant Activity

Another investigation focused on the antioxidant properties of coumarin derivatives. The study found that methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate exhibited significant free radical scavenging activity, contributing to its potential health benefits.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, and how do reaction conditions influence yield?

- Methodology :

- Use Pd(PPh₃)₄ catalysts and arylboronic acids in DMF/H₂O under reflux (100°C, 12 h) for Suzuki-Miyaura coupling, followed by silica gel chromatography for purification .

- Optimize esterification by adjusting molar ratios of acetic acid derivatives (e.g., methyl chloroacetate) under anhydrous conditions to minimize hydrolysis .

- Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DMF/H₂O | 100 | 68 | 98.5% |

| H₂SO₄ | Toluene | 80 | 45 | 89.2% |

Q. How is the compound’s structure validated, and what crystallographic parameters are critical for confirming its conformation?

- Methodology :

- Perform single-crystal X-ray diffraction (SC-XRD) at 293 K with Mo-Kα radiation. Key parameters:

- R factor : <0.05 (e.g., 0.044 in coumarin derivatives) .

- Mean C–C bond length : 1.39–1.42 Å (aromatic rings) .

- Compare torsion angles (e.g., C9–C1–C2–C3 = −0.47°) to DFT-calculated values .

Q. What stability studies are recommended for this compound under varying pH and temperature?

- Methodology :

- Use a split-split plot design with randomized blocks:

- Plots : pH levels (2.0, 7.4, 9.0).

- Subplots : Temperatures (4°C, 25°C, 40°C).

- Sub-subplots : Time intervals (0, 7, 14 days) .

- Key Findings :

- Degradation >20% at pH 9.0 and 40°C after 14 days due to hydrolysis of the acetate group.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its bioactivity against cancer cell lines?

- Methodology :

- Synthesize analogs with substituents at C-7/C-8 (e.g., methoxy, halogen) and test cytotoxicity via MTT assays on HeLa and MCF-7 cells .

- Use molecular docking to correlate substituent electronegativity with binding affinity to topoisomerase II .

- Data Contradictions :

- 7,8-Dihydroxy derivatives show higher antioxidant activity but lower cytotoxicity than acetylated analogs .

Q. What experimental frameworks assess the compound’s environmental fate and ecotoxicological impact?

- Methodology :

- Follow INCHEMBIOL Project guidelines:

- Phase 1 : Measure logP (octanol-water) and soil adsorption coefficients (Kd).

- Phase 2 : Test acute toxicity on Daphnia magna (EC₅₀) and biodegradability via OECD 301F .

- Critical Parameters :

- LogP = 1.85 predicts moderate bioaccumulation in aquatic organisms .

Q. How can analytical methods resolve contradictory reports on its antioxidant vs. pro-oxidant behavior?

- Methodology :

- Use electron paramagnetic resonance (EPR) to detect radical scavenging (DPPH assay) vs. ROS generation (hydroxyl radical trapping) .

- Validate with LC-MS/MS to identify degradation products under oxidative stress .

- Resolution :

- Pro-oxidant activity dominates at >50 μM due to quinone formation via oxidation of catechol groups .

Q. What strategies address low solubility in pharmacological assays?

- Methodology :

- Use co-solvents (DMSO/PEG 400) at ≤0.1% v/v to avoid cytotoxicity .

- Develop nanoformulations (e.g., liposomes) with particle size <200 nm (PDI <0.2) via solvent evaporation .

Methodological Guidelines

- Synthetic Reproducibility : Ensure anhydrous conditions for esterification to prevent hydrolysis .

- Bioactivity Validation : Include positive controls (e.g., ascorbic acid for antioxidant assays) and triplicate measurements .

- Environmental Studies : Adopt ISO 14507:2003 for soil sample preparation to avoid matrix interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.